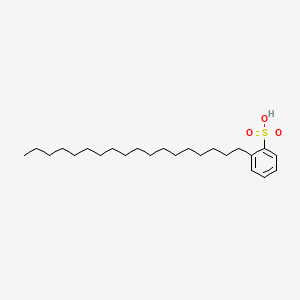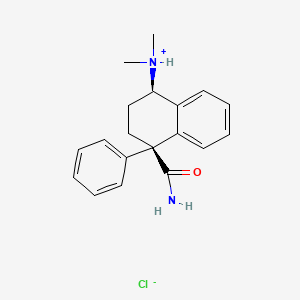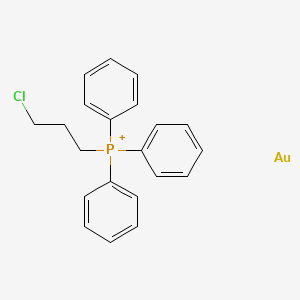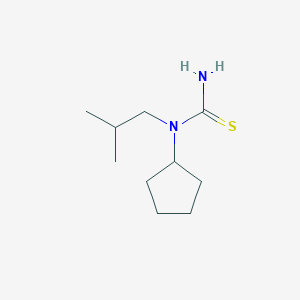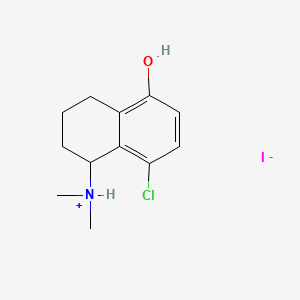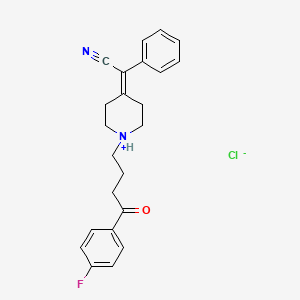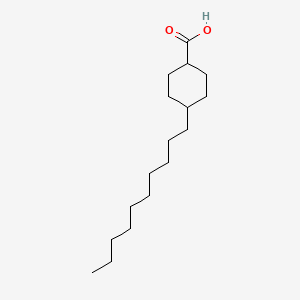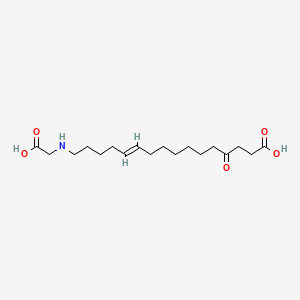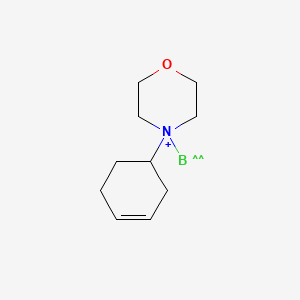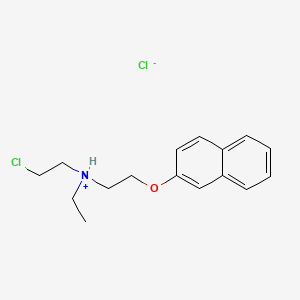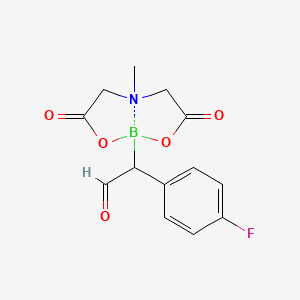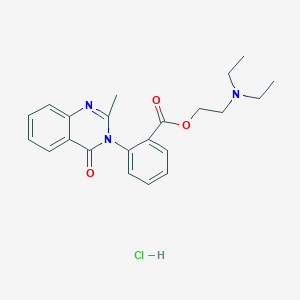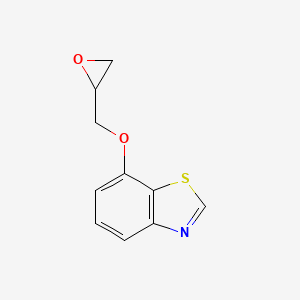
7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole is a chemical compound that features an oxirane (epoxide) ring attached to a benzothiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole typically involves the reaction of 7-hydroxy-1,3-benzothiazole with epichlorohydrin under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetone, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Derivatives: Various substituted products depending on the nucleophile used in the substitution reaction.
Applications De Recherche Scientifique
7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole involves the interaction of its functional groups with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The benzothiazole moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure with a benzoic acid moiety instead of benzothiazole.
4-Methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Contains a chromenone ring instead of benzothiazole.
Uniqueness
7-(Oxiran-2-ylmethoxy)-1,3-benzothiazole is unique due to the presence of both an epoxide ring and a benzothiazole moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
7-(oxiran-2-ylmethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NO2S/c1-2-8-10(14-6-11-8)9(3-1)13-5-7-4-12-7/h1-3,6-7H,4-5H2 |
Clé InChI |
BNEGKKSHTBJBKC-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)COC2=CC=CC3=C2SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


(2-propanolato)-](/img/structure/B13783339.png)
